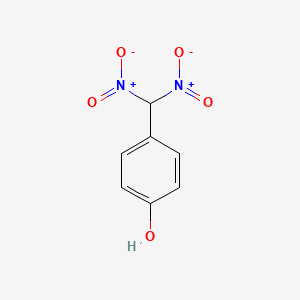

4-(Dinitromethyl)phenol

Description

4-(Dinitromethyl)phenol is a nitroaromatic compound characterized by a phenol ring substituted with a dinitromethyl (–CH(NO₂)₂) group.

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

4-(dinitromethyl)phenol |

InChI |

InChI=1S/C7H6N2O5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7,10H |

InChI Key |

YPINBTONQOJRNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dinitromethyl)phenol typically involves the nitration of phenol. One common method is the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture. This method yields a high purity product with an efficiency of up to 80% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Dinitromethyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Reagents like bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, each with unique properties and applications.

Scientific Research Applications

4-(Dinitromethyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Dinitromethyl)phenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and energy expenditure . The compound targets mitochondrial enzymes and pathways involved in energy production, making it a valuable tool in metabolic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence primarily focuses on nitro- and dinitro-substituted phenols and related aromatic systems. Below is a comparative analysis of compounds with analogous functional groups or applications:

4-Methyl-2,5-dinitrophenol

- Molecular Formula : C₇H₆N₂O₅ .

- Properties: Melting point: Not explicitly stated, but similar dinitrophenols (e.g., 2,4-dinitrophenol) melt at ~114°C . Toxicity: Dinitrophenols are known mitochondrial uncouplers, disrupting ATP synthesis .

- Applications : Used historically in explosives and pesticides, but phased out due to toxicity.

4-Nitrophenol (PNP)

- Molecular Formula: C₆H₅NO₃ .

- Properties :

- Applications : Intermediate in pharmaceuticals, dyes, and agrochemicals.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Properties: Nonlinear optical (NLO) properties: Third-order susceptibility (χ⁽³⁾) = 2.2627 × 10⁻⁶ esu, nonlinear refractive index (n₂) = –2.89 × 10⁻⁶ cm²/W . Synthesis: Achieved via CoFe₂O₄-catalyzed condensation, yielding >96% purity .

2,4-Dinitrophenol (2,4-DNP)

- Properties :

- Applications: Historical use in explosives and diet aids (now banned).

Key Comparative Data Table

*Assumed formula based on naming conventions.

Critical Analysis of Structural and Functional Differences

- In contrast, 4-(Diphenylimidazolyl)phenol’s extended π-conjugation and dipolar excited states enable superior NLO properties .

- Toxicity Profile: Dinitro-substituted phenols (e.g., 2,4-DNP, 4-methyl-2,5-dinitrophenol) exhibit severe toxicity due to mitochondrial uncoupling, a risk that this compound might share .

- Synthetic Feasibility: The absence of synthetic data for this compound contrasts with well-documented routes for analogs like 4-(Diphenylimidazolyl)phenol, which uses CoFe₂O₄ nanocatalysts for efficient imidazole ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.